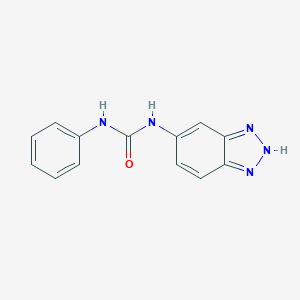![molecular formula C15H26O9 B100039 [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate CAS No. 19285-92-8](/img/structure/B100039.png)
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate, also known as DMTM, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to improve cognitive function and protect neurons from toxicity.
实验室实验的优点和局限性
One advantage of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for a variety of diseases. However, one limitation of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
For [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate research include further investigation into its mechanism of action, optimization of its synthesis method, and development of more effective formulations for in vivo administration. Additionally, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate could be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成方法
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is synthesized through a multi-step process starting with the reaction of 3,4,5-trimethoxybenzaldehyde with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with acetic anhydride to produce [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate.
科学研究应用
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to protect neurons from amyloid-beta-induced toxicity and improve cognitive function. In inflammation research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
19285-92-8 |
|---|---|
产品名称 |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
分子式 |
C15H26O9 |
分子量 |
350.36 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
InChI |
InChI=1S/C15H26O9/c1-9(16)22-8-13(24-11(3)18)15(21-6)14(20-5)12(7-19-4)23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1 |
InChI 键 |
JTIPYRUUQYKTIG-KBUPBQIOSA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC)OC(=O)C)OC)OC)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




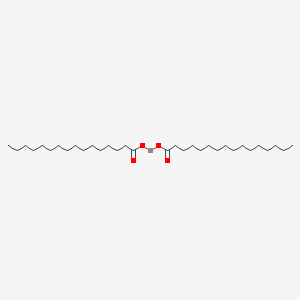

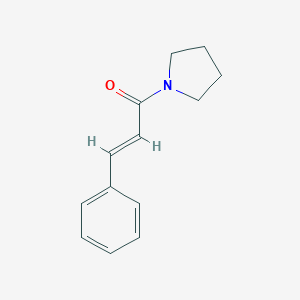
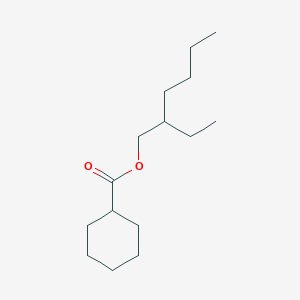
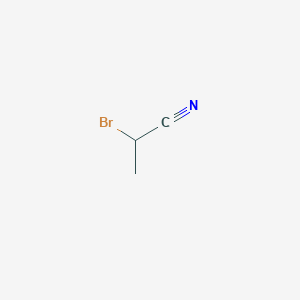


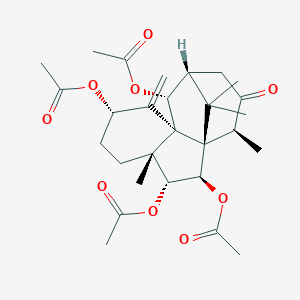
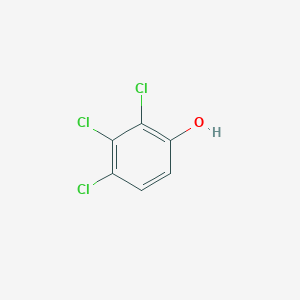
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
